B1193399 PL225B

PL225B

Cat. No.: B1193399
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PL225B is an orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R), a receptor tyrosine kinase overexpressed in various solid tumors. By selectively binding to IGF-1R, this compound disrupts downstream signaling pathways involved in tumor cell proliferation, survival, and apoptosis resistance .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PL225B;  PL-225B;  PL 225B.

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism : Competitive inhibition of IGF-1R ATP-binding domain, preventing autophosphorylation and activation of PI3K/AKT and MAPK pathways.
  • Bioavailability : Oral administration with a reported plasma half-life of 8–12 hours in preclinical models .
  • Clinical Phase : A Phase 1 open-label trial (NCTXXXXXX) in advanced refractory solid tumors (n=70) utilized a modified accelerated titration design (100% dose escalation in accelerated phase, 40% in standard phase) to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Key endpoints included safety, pharmacokinetics (PK), and preliminary efficacy .

Trial Design Highlights:

  • Inclusion Criteria: ECOG 0-1, measurable disease, HbA1c <6.5% (non-diabetic cohort) or ≤7.0% (diabetic cohort) .
  • Safety Monitoring : Hyperglycemia, fatigue, and gastrointestinal events were common but manageable.

Comparison with Similar Compounds

PL225B belongs to a class of IGF-1R inhibitors, which includes monoclonal antibodies (mAbs) and small-molecule tyrosine kinase inhibitors (TKIs). Below, this compound is compared with two structurally/functionally similar agents: Linsitinib (OSI-906) and Figitumumab (CP-751,871).

Table 1: Comparative Analysis of IGF-1R Inhibitors

Parameter This compound Linsitinib (OSI-906) Figitumumab (CP-751,871)
Class Small-molecule TKI Small-molecule TKI Monoclonal Antibody
Target Specificity IGF-1R IGF-1R/Insulin Receptor (IR) IGF-1R
Administration Oral Oral Intravenous (IV)
Half-Life 8–12 hours 6–8 hours 14–21 days
Key Toxicities Hyperglycemia, fatigue Hyperglycemia, nausea Hyperglycemia, infusion reactions
Clinical Phase Phase 1 Phase 3 (discontinued) Phase 3 (discontinued)
MTD 180 mg/day (estimated) 450 mg/day N/A (weight-based dosing)
Efficacy (ORR) 12% (PR in NSCLC, sarcoma) 10% (SD in adrenocortical carcinoma) 5% (PR in Ewing sarcoma)

Structural and Functional Differences

Target Selectivity

  • This compound : Exhibits high selectivity for IGF-1R over IR (IC50: 1.2 nM vs. >1,000 nM), reducing metabolic complications like severe hyperglycemia .
  • Linsitinib: Dual inhibition of IGF-1R and IR (IC50: 35 nM and 75 nM, respectively) increases hyperglycemia risk, contributing to its Phase 3 discontinuation in adrenal carcinoma .

Pharmacokinetics

  • Oral vs. IV : this compound and Linsitinib offer convenience but require frequent dosing due to shorter half-lives. Figitumumab’s IV administration and prolonged half-life suit sustained target inhibition but limit patient flexibility .

Clinical Outcomes and Limitations

  • This compound: Demonstrated a 12% objective response rate (ORR) in non-small cell lung cancer (NSCLC) and sarcoma, with manageable hyperglycemia (Grade 3: 8%) .
  • Figitumumab : Despite early promise in Ewing sarcoma, Phase 3 trials failed to meet survival endpoints, likely due to compensatory IR activation .

Advantages of this compound

  • Oral Bioavailability : Avoids infusion-related adverse events and improves patient compliance.
  • Selectivity : Reduced off-target effects compared to dual IGF-1R/IR inhibitors.
  • Diabetic Cohort Inclusion : Unique trial design accommodates diabetic patients with controlled HbA1c, broadening eligibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.